



# Application of FLT3 Inhibitors in Metabolic Research: Focus on SKLB1028

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SKLB102  |           |
| Cat. No.:            | B2402192 | Get Quote |

A Note on Nomenclature: Publicly available scientific literature does not contain specific research on a compound designated "SKLB102." However, extensive research exists for SKLB1028, a potent, orally available multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Given the similarity in nomenclature, this document will focus on the known metabolic implications of FLT3 inhibition, with specific reference to SKLB1028 where data is available. It is plausible that the intended subject of inquiry was SKLB1028.

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] Consequently, FLT3 inhibitors like **SKLB102**8 are a key area of research and drug development for AML.

Recent studies have revealed that the therapeutic effects of FLT3 inhibitors are intertwined with the metabolic reprogramming of cancer cells.[5][6][7] Understanding these metabolic effects is critical for optimizing treatment strategies, overcoming drug resistance, and identifying novel therapeutic combinations.

## Data Presentation: Metabolic Effects of FLT3 Inhibition

The following table summarizes the key metabolic alterations observed in cancer cells upon treatment with FLT3 inhibitors.



| Metabolic<br>Pathway               | Effect of FLT3<br>Inhibition                                                                      | Key Molecular<br>Mediators                                                                       | Therapeutic<br>Implication                                                               | References |
|------------------------------------|---------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|------------|
| Glycolysis                         | Inhibition of<br>glucose uptake<br>and utilization.                                               | Reduced signaling through downstream pathways that regulate glycolytic enzymes.                  | Sensitizes cells<br>to glycolytic<br>inhibitors (e.g., 2-<br>deoxyglucose).              | [5][6][8]  |
| Glutaminolysis                     | Minimal direct impact; however, cells become more dependent on glutamine metabolism for survival. | Maintained glutamine uptake and utilization for TCA cycle anaplerosis and glutathione synthesis. | Synergistic anti-<br>leukemic effect<br>when combined<br>with glutaminase<br>inhibitors. | [5]        |
| Oxidative Phosphorylation (OXPHOS) | Impaired mitochondrial respiration in some resistant cell lines.                                  | Alterations in mitochondrial function and biogenesis.                                            | May create vulnerabilities to drugs targeting mitochondrial metabolism.                  | [6]        |
| Redox<br>Metabolism                | Impaired production of the antioxidant glutathione (GSH).                                         | Alterations in central carbon metabolism feeding into GSH synthesis.                             | Increased mitochondrial oxidative stress, enhancing apoptosis.                           | [9]        |
| Fatty Acid<br>Metabolism           | Potential inhibition of fatty acid uptake and oxidation.                                          | Downregulation of key enzymes in fatty acid metabolism.                                          | May induce lipid peroxidation and ferroptotic cell death.                                | [6]        |

## **Experimental Protocols**



Below are generalized protocols for key experiments to investigate the metabolic effects of a FLT3 inhibitor, such as **SKLB102**8, on cancer cells.

- 1. Cell Viability and Proliferation Assay
- Objective: To determine the cytotoxic and anti-proliferative effects of the FLT3 inhibitor.
- Methodology:
  - Seed FLT3-mutated AML cells (e.g., MV4-11) in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well.
  - Treat the cells with a serial dilution of the FLT3 inhibitor (e.g., SKLB1028) for 24, 48, and
     72 hours.
  - Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or an ATP-based assay (e.g., CellTiter-Glo®).
  - Measure fluorescence or luminescence using a plate reader.
  - Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
- 2. Glucose Uptake Assay
- Objective: To measure the effect of the FLT3 inhibitor on glucose consumption by cancer cells.
- Methodology:
  - Culture cells in the presence or absence of the FLT3 inhibitor for a specified period.
  - Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for 30-60 minutes.
  - Wash the cells to remove excess 2-NBDG.



- Measure the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.
- 3. Seahorse XF Analyzer Metabolic Flux Assay
- Objective: To simultaneously measure the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.
- Methodology:
  - Seed cells on a Seahorse XF cell culture microplate.
  - Treat the cells with the FLT3 inhibitor for the desired duration.
  - Perform a Seahorse XF Cell Mito Stress Test to measure oxygen consumption rate (OCR)
     or a Glycolysis Stress Test to measure extracellular acidification rate (ECAR).
  - Inject a series of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for OCR; glucose, oligomycin, 2-DG for ECAR) to probe different aspects of mitochondrial and glycolytic function.
- 4. Glutathione (GSH) Quantification Assay
- Objective: To determine the impact of the FLT3 inhibitor on the intracellular levels of the key antioxidant, glutathione.
- Methodology:
  - Treat cells with the FLT3 inhibitor.
  - Lyse the cells and deproteinate the lysate.
  - Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction based on the enzymatic recycling of GSH.
  - Measure the absorbance or fluorescence and calculate the GSH concentration relative to the total protein content.



### **Visualizations**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of drug-drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of drug-drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic alterations and drug sensitivity of tyrosine kinase inhibitor resistant leukemia cells with a FLT3/ITD mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM/G6PD-driven redox metabolism promotes FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of FLT3 Inhibitors in Metabolic Research: Focus on SKLB1028]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2402192#application-of-sklb102-in-metabolic-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com